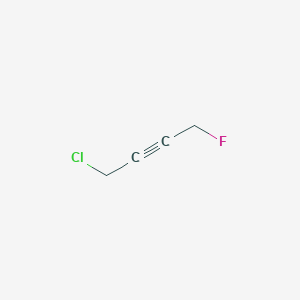
1-Chloro-4-fluorobut-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-fluorobut-2-yne is an organic compound with the molecular formula C4H4ClF It is a member of the halogenated alkynes family, characterized by the presence of both chlorine and fluorine atoms attached to a butyne backbone
Métodos De Preparación
The synthesis of 1-Chloro-4-fluorobut-2-yne can be achieved through several routes. One common method involves the reaction of 1,4-dichlorobut-2-yne with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the fluorination process. Industrial production methods may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
1-Chloro-4-fluorobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the butyne backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: This compound can undergo [2+2] cycloaddition reactions with alkenes or alkynes to form cyclobutene derivatives. Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-fluorobut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-fluorobut-2-yne involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis.
Comparación Con Compuestos Similares
1-Chloro-4-fluorobut-2-yne can be compared with other halogenated alkynes, such as 1,4-dichlorobut-2-yne and 1,4-difluorobut-2-yne. These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms influences their chemical behavior and potential uses. For example, 1,4-dichlorobut-2-yne is more reactive in substitution reactions, while 1,4-difluorobut-2-yne may have different biological activities.
Propiedades
Número CAS |
407-80-7 |
|---|---|
Fórmula molecular |
C4H4ClF |
Peso molecular |
106.52 g/mol |
Nombre IUPAC |
1-chloro-4-fluorobut-2-yne |
InChI |
InChI=1S/C4H4ClF/c5-3-1-2-4-6/h3-4H2 |
Clave InChI |
GQXNYLRVPRHOHQ-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


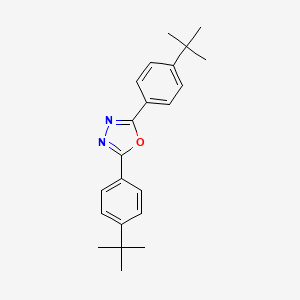
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
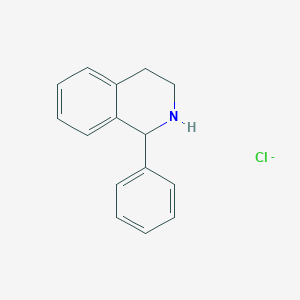
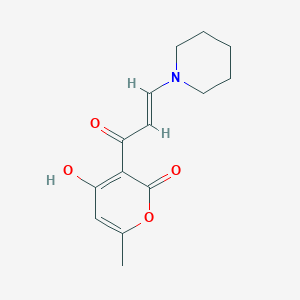
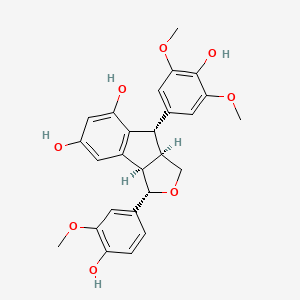
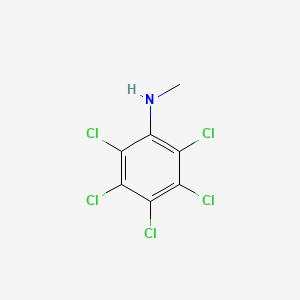
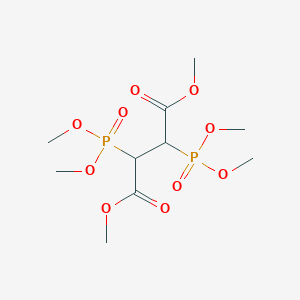
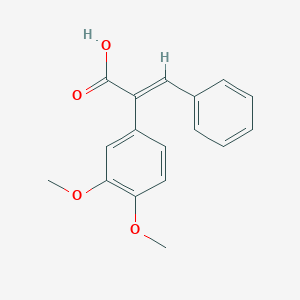
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
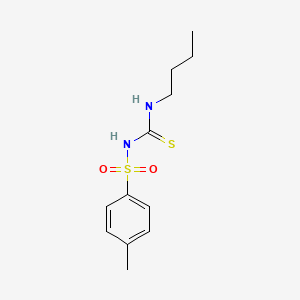
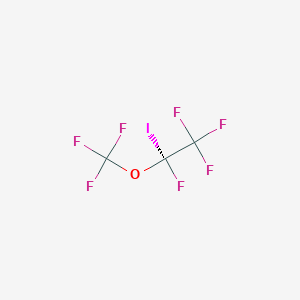
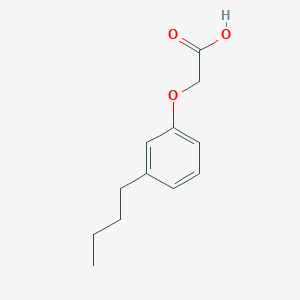
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
